molecular formula C11H15NO2S B7842999 (S)-2-((phenylsulfonyl)methyl)pyrrolidine

(S)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B7842999
M. Wt: 225.31 g/mol
InChI Key: BNJNKUCNFQWIMG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((phenylsulfonyl)methyl)pyrrolidine: is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves the following steps:

  • Starting Materials: : The synthesis begins with pyrrolidine and phenylsulfonyl chloride as the primary starting materials.

  • Reaction Conditions: : The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is cooled to 0°C, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

  • Catalysts: : A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

  • Purification: : The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow reactors and large-scale distillation units to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction conditions can also enhance the scalability of the process.

Chemical Reactions Analysis

(S)-2-((phenylsulfonyl)methyl)pyrrolidine: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives such as pyrrolidin-2-one.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various substituted pyrrolidines.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

  • Oxidation: : Pyrrolidin-2-one derivatives.

  • Reduction: : Reduced pyrrolidine derivatives.

  • Substitution: : Various substituted pyrrolidines.

Scientific Research Applications

(S)-2-((phenylsulfonyl)methyl)pyrrolidine: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of complex organic molecules.

  • Biology: : The compound can be used in the study of enzyme inhibitors and receptor ligands.

  • Industry: : The compound is used in the production of agrochemicals, dyes, and surfactants.

Mechanism of Action

The mechanism by which (S)-2-((phenylsulfonyl)methyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug discovery, the compound may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

(S)-2-((phenylsulfonyl)methyl)pyrrolidine: is compared with other similar compounds such as (R)-2-((phenylsulfonyl)methyl)pyrrolidine , 2-((phenylsulfonyl)methyl)piperidine , and 2-((phenylsulfonyl)methyl)aziridine . The uniqueness of This compound lies in its stereochemistry and the specific biological activities it exhibits.

List of Similar Compounds

  • (R)-2-((phenylsulfonyl)methyl)pyrrolidine

  • 2-((phenylsulfonyl)methyl)piperidine

  • 2-((phenylsulfonyl)methyl)aziridine

Properties

IUPAC Name

(2S)-2-(benzenesulfonylmethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJNKUCNFQWIMG-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.